![molecular formula C8H6F3NO B3041986 6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde CAS No. 451459-25-9](/img/structure/B3041986.png)
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde
Overview
Description
“6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), like “6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde”, generally involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of “6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Scientific Research Applications
Heterocyclization and Derivative Formation
The compound plays a significant role in chemical synthesis, particularly in the formation of heterocycles. For example, various substituted pyridine-2-carbaldehydes, including 6-methylpyridine-2-carbaldehyde, are used in heterocyclization with isonitrosoacetophenone hydrazones to form substituted 1,2,4-triazines and 1,2,4-triazine 4-oxides. These compounds are key in synthesizing a range of chemical structures for further applications in material and pharmaceutical sciences (Krinochkin et al., 2017).
Synthesis of Trifluoromethyl-substituted Compounds
The compound is instrumental in synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, indicating its utility in incorporating trifluoromethyl groups into various chemical structures. This is important in medicinal chemistry as trifluoromethyl groups can significantly alter the biological activity of compounds (Palka et al., 2014).
Photophysical Properties
In the study of photophysical properties, the compound serves as a precursor or a part of larger molecules. These studies are crucial for developing new materials for optoelectronics, including light-emitting diodes and solar cells (Deore et al., 2015).
Structural Studies
The compound and its derivatives are used in crystallography and structural chemistry to understand hydrogen-bonded assemblies and molecular interactions. This knowledge is fundamental in designing new materials and drugs (Quiroga et al., 2012).
Future Directions
The future directions for “6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde” and similar compounds are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties . Currently, they are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)3-7(4-13)12-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADAPFIMWAPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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